molecular formula C26H25N3O3 B11681933 ethyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate

ethyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate

Cat. No.: B11681933
M. Wt: 427.5 g/mol
InChI Key: OHWWNQZULSLVNS-JLPGSUDCSA-N
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Description

ETHYL 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylpyrrole with benzaldehyde derivatives, followed by cyclization and esterification reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

ETHYL 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE has several research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(2,5-DIMETHYL-3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-1H-PYRROL-1-YL)BENZOATE involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C26H25N3O3/c1-5-32-26(31)20-11-13-22(14-12-20)28-17(2)15-21(19(28)4)16-24-18(3)27-29(25(24)30)23-9-7-6-8-10-23/h6-16H,5H2,1-4H3/b24-16-

InChI Key

OHWWNQZULSLVNS-JLPGSUDCSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=NN(C3=O)C4=CC=CC=C4)C)C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=NN(C3=O)C4=CC=CC=C4)C)C

Origin of Product

United States

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